molecular formula C20H20N4O3 B10833129 Benzotriazole derivative 1

Benzotriazole derivative 1

Cat. No.: B10833129
M. Wt: 364.4 g/mol
InChI Key: HXHBNXDLCDLAKO-JLHYYAGUSA-N
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Description

Benzotriazole derivative 1 is a compound derived from benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of benzotriazole derivatives, such as their ability to act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors, make them valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotriazole derivative 1 can be synthesized through various methods. One common approach involves the reaction of 1H-benzotriazole with different reagents to introduce specific functional groups. For example, 1-chloromethyl-1H-benzotriazole can be synthesized by reacting 1H-benzotriazole with chloromethyl reagents under controlled conditions . Another method involves the use of trimethylsilyl reagents to produce 1-(trimethylsilylmethyl)-benzotriazole .

Industrial Production Methods: Industrial production of benzotriazole derivatives typically involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzotriazole derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include lead(IV) acetate, hydrazine, and various aldehydes. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products: The major products formed from these reactions include benzotriazol-1-ol, 1-(α-alkoxyalkyl)benzotriazoles, and other substituted benzotriazole derivatives .

Mechanism of Action

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-3-(benzotriazol-1-yl)-3-oxoprop-1-enyl]phenyl]carbamate

InChI

InChI=1S/C20H20N4O3/c1-20(2,3)27-19(26)21-15-11-8-14(9-12-15)10-13-18(25)24-17-7-5-4-6-16(17)22-23-24/h4-13H,1-3H3,(H,21,26)/b13-10+

InChI Key

HXHBNXDLCDLAKO-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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